

In Vitro Characterization of a Novel Dihydrofolate Reductase Inhibitor

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Compound of Interest

Compound Name: **Dhfr-IN-12**
Cat. No.: **B12374580**

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Abstract

Dihydrofolate reductase (DHFR) is a critical enzyme in the folate metabolic pathway, catalyzing the reduction of dihydrofolate (DHF) to tetrahydrofolate (THF).^{[1][2][3]} THF and its derivatives are essential cofactors for the synthesis of purines, thymidylate, and certain amino acids, which are fundamental for DNA replication and cell proliferation.^{[3][4][5]} Consequently, DHFR has been a key target for therapeutic intervention in various diseases, including cancer and infectious diseases.^{[2][6][7]} This document provides a comprehensive in vitro characterization of a novel, potent, and selective inhibitor of DHFR, herein referred to as **DHFR-IN-12**. The following sections detail the biochemical and cellular activities of **DHFR-IN-12**, along with the methodologies employed for its characterization.

Biochemical Characterization

Enzymatic Inhibition Assay

The inhibitory potential of **DHFR-IN-12** against recombinant human DHFR was determined using a spectrophotometric assay that monitors the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH to NADP+.^{[1][8]}

Table 1: Enzymatic Inhibition of DHFR by **DHFR-IN-12** and Reference Compounds

Compound	IC50 (nM)	Ki (nM)	Mechanism of Inhibition
DHFR-IN-12	8.5	4.2	Competitive
Methotrexate	5.2	2.5	Competitive[2][9]
Trimethoprim	>10,000	>5,000	Competitive[2][10]

Selectivity Profile

The selectivity of **DHFR-IN-12** was assessed against DHFR enzymes from different species to evaluate its potential for species-specific targeting.

Table 2: Selectivity of **DHFR-IN-12** against Various DHFR Orthologs

DHFR Source	IC50 (nM)	Selectivity Index (vs. Human)
Human	8.5	1
Escherichia coli	12,500	1470
Streptococcus pneumoniae	9,800	1153
Rat	15.2	1.8

Cellular Characterization

Anti-proliferative Activity

The effect of **DHFR-IN-12** on cell growth was evaluated in various human cancer cell lines using a standard cell viability assay.

Table 3: Anti-proliferative Activity of **DHFR-IN-12** in Human Cancer Cell Lines

Cell Line	Cancer Type	GI50 (µM)
A549	Lung Carcinoma	0.52
MCF-7	Breast Adenocarcinoma	0.78
HCT116	Colorectal Carcinoma	0.65
Jurkat	T-cell Leukemia	0.41

Target Engagement in Cells

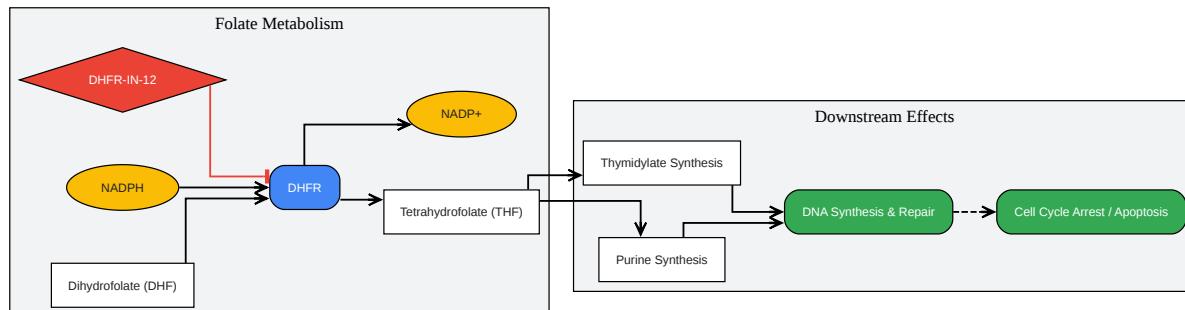
To confirm that the anti-proliferative effects of **DHFR-IN-12** are due to the inhibition of DHFR within a cellular context, a cellular thermal shift assay (CETSA) was performed.

Table 4: Cellular Target Engagement of **DHFR-IN-12**

Cell Line	Target	ΔTm (°C) at 1 µM
A549	DHFR	+4.2

Signaling Pathway Analysis

Inhibition of DHFR leads to the depletion of tetrahydrofolate, which in turn disrupts the synthesis of DNA precursors, leading to cell cycle arrest and apoptosis.[\[4\]](#)[\[6\]](#)

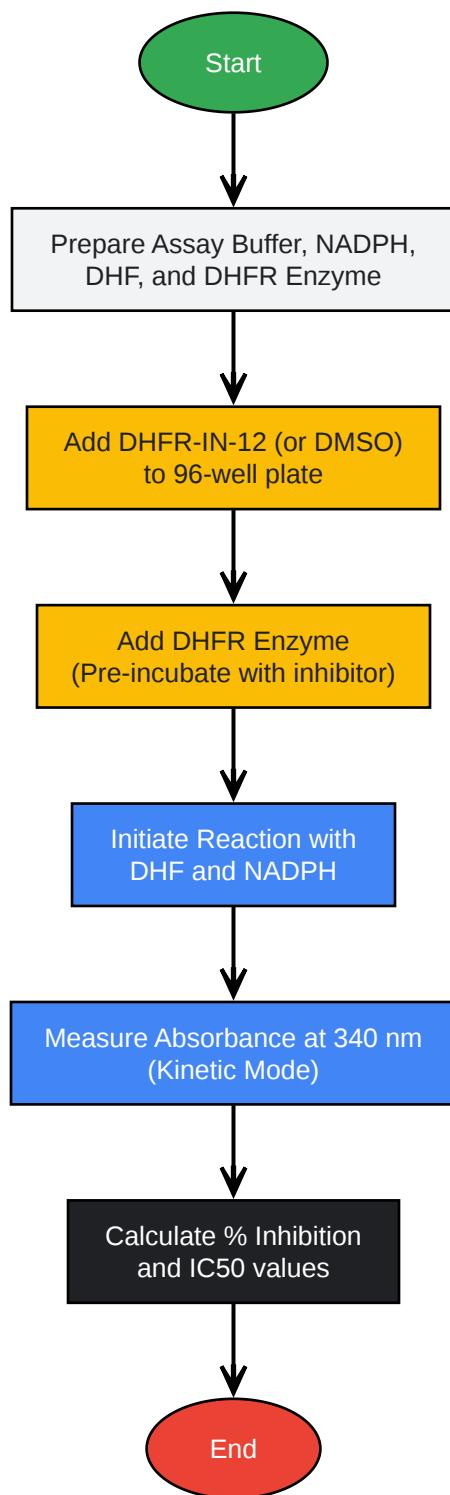


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Caption: **DHFR-IN-12** inhibits the conversion of DHF to THF, disrupting DNA synthesis.

Experimental Protocols

DHFR Enzyme Inhibition Assay



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Caption: Workflow for the in vitro DHFR enzyme inhibition assay.

Methodology:

- Reagent Preparation: All reactions were performed in a buffer containing 100 mM TES pH 7.0, 1 mM EDTA, and 10 mM β -mercaptoethanol.
- Assay Plate Preparation: Serially diluted **DHFR-IN-12** in DMSO was added to the wells of a 96-well UV-transparent plate.
- Enzyme Addition: Recombinant human DHFR (2 nM final concentration) was added to the wells and incubated with the inhibitor for 15 minutes at room temperature.
- Reaction Initiation: The reaction was initiated by adding a solution of dihydrofolate (10 μ M final concentration) and NADPH (100 μ M final concentration).[1]
- Data Acquisition: The decrease in absorbance at 340 nm was monitored for 10 minutes at 25°C using a microplate reader.
- Data Analysis: Initial reaction velocities were calculated from the linear portion of the kinetic trace. IC50 values were determined by fitting the percent inhibition data to a four-parameter logistic equation.

Cell Proliferation Assay

Methodology:

- Cell Seeding: A549, MCF-7, HCT116, and Jurkat cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
- Compound Treatment: Cells were treated with a range of concentrations of **DHFR-IN-12** for 72 hours.
- Viability Assessment: Cell viability was assessed using the BacTiter-Glo™ Microbial Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.[1]
- Data Analysis: Luminescence was measured using a plate reader. GI50 values were calculated by non-linear regression analysis of the dose-response curves.

Cellular Thermal Shift Assay (CETSA)

Methodology:

- Cell Treatment: A549 cells were treated with either 1 μ M **DHFR-IN-12** or vehicle (DMSO) for 1 hour at 37°C.
- Thermal Challenge: Cell suspensions were aliquoted and heated to a range of temperatures (40-65°C) for 3 minutes, followed by rapid cooling.
- Lysis and Protein Quantification: Cells were lysed by freeze-thaw cycles, and the soluble fraction was separated by centrifugation.
- Western Blotting: The amount of soluble DHFR remaining in the supernatant at each temperature was quantified by Western blotting using a specific anti-DHFR antibody.
- Data Analysis: The melting temperature (T_m), the temperature at which 50% of the protein is denatured, was determined for both treated and untreated samples. The change in melting temperature (Δ T_m) indicates target engagement.

Conclusion

The in vitro data presented in this report demonstrate that **DHFR-IN-12** is a potent and selective inhibitor of human DHFR. It exhibits robust anti-proliferative activity across multiple cancer cell lines and demonstrates clear target engagement in a cellular context. These findings support the further development of **DHFR-IN-12** as a potential therapeutic agent.

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